molecular formula C8H10O3S B028296 Ethyl benzenesulfonate CAS No. 515-46-8

Ethyl benzenesulfonate

Cat. No. B028296
CAS RN: 515-46-8
M. Wt: 186.23 g/mol
InChI Key: XDRMBCMMABGNMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl benzenesulfonate involves chemical reactions that highlight its versatility and potential for generating complex molecules. One study discusses the use of 1,1-Bis(benzenesulfonyl)ethylene as a synthetic equivalent of ethylene 1,2-dipole, showcasing a method for producing compounds derived from ethyl benzenesulfonate through dipolar reaction mechanisms that can be desulfonylated into formal ethylene adducts (Lucchi, Pasquato, & Modena, 1984).

Molecular Structure Analysis

Research on the molecular and supramolecular structures of derivatives related to ethyl benzenesulfonate, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, provides insights into the conformation and arrangement of these compounds at the molecular level. This study highlights the importance of molecular structure in determining the properties and reactivity of ethyl benzenesulfonate derivatives (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Ethyl benzenesulfonate undergoes acid-catalyzed hydrolysis to produce S-phenyl benzenethiosulfinate, a process that involves a hypervalent intermediate. This reaction demonstrates the chemical behavior of ethyl benzenesulfonate under varying pH conditions and the influence of nucleophiles, providing valuable kinetic evidence for understanding its chemical properties (Okuyama, Nakamura, & Fueno, 1990).

Physical Properties Analysis

The physical properties of ethyl benzenesulfonate, such as its ionic conductivity, are influenced by factors like molecular weight and the presence of benzenesulfonate groups. A study on polyether/salt hybrids incorporating benzenesulfonate groups reveals the impact of these factors on the amorphous phase and ionic conductivity of the compounds, underscoring the relationship between structure and physical properties (Ito, Tominaga, & Ohno, 1997).

Chemical Properties Analysis

Investigations into the nucleophilic displacement reactions of aryl benzenesulfonates with alkali-metal ethoxides provide insights into the chemical properties of ethyl benzenesulfonate derivatives. These studies highlight the role of metal ions in catalysis and the mechanisms underlying these reactions, offering a deeper understanding of the chemical behavior of ethyl benzenesulfonates and related compounds (Pregel, Dunn, & Buncel, 1991).

Scientific Research Applications

  • Polymerization Processes : Sato et al. (1995) discovered that ethyl α-benzene- and α-p-toluenesulfonylmethylacrylates act as effective chain transfer reagents in radical polymerizations of methyl methacrylate, styrene, and n-butyl acrylate (Sato et al., 1995).

  • Organic Synthesis : Rajeswaran and Srinivasan (1994) utilized oxidative cyclization of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate in the synthesis of benzocarbazoloquinones, highlighting its role in complex organic synthesis (Rajeswaran & Srinivasan, 1994).

  • Metal-Organic Chemistry : Zhou, Bontemps, and Jordan (2008) found that base-free phosphine-sulfonate nickel benzyl complexes, which are unaffected by ethylene pressure, can produce low-molecular-weight polyethylene (Zhou et al., 2008).

  • Catalysis : Jiang-bei (2000) identified optimal conditions for the synthesis of ethyl p-hydroxy-benzoate using p-methyl-benzenesulfonic acid as a catalyst (Jiang-bei, 2000).

  • Pharmaceutical Analysis : Raman, Reddy, Prasad, and Ramakrishna (2008) developed an RP-HPLC method to determine genotoxic alkyl benzenesulfonates in amlodipine besylate, ensuring drug safety (Raman et al., 2008).

  • Chemical Reactions : Okuyama, Nakamura, and Fueno (1990) studied the acid-catalyzed hydrolysis of ethyl benzenesulfenate, revealing the role of a hypervalent intermediate and the effects of various nucleophiles (Okuyama et al., 1990).

  • Coating Formulations : Olson (1983) explored the photo-Fries rearrangement of benzenesulfonate esters of hydroxyphenylbenzotriazole UV absorbers for potential applications in UV-curable coatings (Olson, 1983).

  • Crystallography : Shimizu, Enright, Ratcliffe, Preston, Reid, and Ripmeester (1999) reported that silver benzenesulfonate forms a unique layered 'inorgano-organic' solid with a six-fold metal-bridging mode for the sulfonate ion (Shimizu et al., 1999).

  • Electrochemistry : Ito, Tominaga, and Ohno (1997) found that PEO-salt hybrids with benzenesulfonate groups exhibit high ionic conductivity, useful in electrolytes for PEO oligomers (Ito et al., 1997).

  • Environmental Treatment : Antonucci, Yen, Kelly, Crocker, Dienemann, Miller, and Almarrsson (2002) used nanofiltration to convert the benzenesulfonate salt of an anti-MRSA carbapenem antibiotic into a more stable chloride salt (Antonucci et al., 2002).

Safety And Hazards

When handling Ethyl benzenesulfonate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The potential use of Ethyl benzenesulfonate and its derivatives as inhibitors of Human neutrophil elastase (hNE) represents a promising future direction . This could have implications for the treatment of conditions such as Acute Respiratory Distress Syndrome (ARDS) .

properties

IUPAC Name

ethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMBCMMABGNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075428
Record name Benzenesulfonic acid, ethyl ester
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzenesulfonate

CAS RN

515-46-8
Record name Ethyl benzenesulfonate
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Record name Ethyl benzenesulfonate
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Record name ETHYL BENZENESULFONATE
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Record name Ethyl benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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